molecular formula C17H14N6O B12178961 N-(1H-indol-6-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide

N-(1H-indol-6-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide

Katalognummer: B12178961
Molekulargewicht: 318.33 g/mol
InChI-Schlüssel: SPFQCFQRPWJTCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1H-indol-6-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features an indole moiety and a tetrazole ring, both of which are known for their significant biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-6-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile.

    Coupling Reaction: The final step involves coupling the indole and tetrazole moieties through an acetamide linkage. This can be achieved using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1H-indol-6-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Wissenschaftliche Forschungsanwendungen

N-(1H-indol-6-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its ability to interact with biological targets, such as enzymes and receptors.

    Material Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is used in biochemical assays to study its effects on cellular processes and pathways.

    Industrial Applications: It is investigated for its potential use in the synthesis of advanced polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-(1H-indol-6-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding sites on proteins. The tetrazole ring can enhance the binding affinity and specificity of the compound. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(1H-indol-6-yl)-2-[4-(1H-imidazol-1-yl)phenyl]acetamide
  • N-(1H-indol-6-yl)-2-[4-(1H-pyrazol-1-yl)phenyl]acetamide
  • N-(1H-indol-6-yl)-2-[4-(1H-triazol-1-yl)phenyl]acetamide

Uniqueness

N-(1H-indol-6-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring can enhance the compound’s stability, binding affinity, and specificity compared to other similar compounds with different heterocyclic rings.

Eigenschaften

Molekularformel

C17H14N6O

Molekulargewicht

318.33 g/mol

IUPAC-Name

N-(1H-indol-6-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C17H14N6O/c24-17(20-14-4-3-13-7-8-18-16(13)10-14)9-12-1-5-15(6-2-12)23-11-19-21-22-23/h1-8,10-11,18H,9H2,(H,20,24)

InChI-Schlüssel

SPFQCFQRPWJTCB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC2=C1C=CN2)NC(=O)CC3=CC=C(C=C3)N4C=NN=N4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.